molecular formula C6H4BF2NO4 B2465009 2,4-Difluoro-3-nitrophenylboronic acid CAS No. 1779496-54-6

2,4-Difluoro-3-nitrophenylboronic acid

Cat. No.: B2465009
CAS No.: 1779496-54-6
M. Wt: 202.91
InChI Key: DMWWELGNEMKCIM-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-nitrophenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2,4-Difluoro-3-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the formation of carbon–carbon bonds, which are crucial in many biochemical pathways.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of novel compounds, such as liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is stable under normal conditions, but its efficacy in the Suzuki–Miyaura coupling reaction may be affected by changes in these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrophenylboronic acid typically involves the borylation of 2,4-difluoro-3-nitrobenzene. This can be achieved through various methods, including the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-3-nitrophenylboronic acid is unique due to the presence of both fluorine atoms and a nitro group, which can significantly influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2,4-difluoro-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWWELGNEMKCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)[N+](=O)[O-])F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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